N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide
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Overview
Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, one method involves reacting o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent .Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Scientific Research Applications
Eco-Friendly Synthesis
Researchers have developed water-mediated and environmentally friendly synthesis methods for derivatives of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide. These methods provide excellent yields and use water or glycerol as solvents, highlighting their potential for sustainable chemical production (Reddy, Reddy, & Dubey, 2014) (Rani, 2018).
Antimicrobial and Antitumor Properties
These compounds have been investigated for antimicrobial and antitumor activities. Studies have shown that certain derivatives exhibit significant in vitro antibacterial, antifungal, and anticancer activities, suggesting their potential in medical research and drug development (Desai, Dodiya, & Makwana, 2011) (Li et al., 2014) (El‐All et al., 2015).
Novel Synthesis Pathways
Research has also focused on novel synthesis pathways for these compounds. These include various methods that potentially offer more efficient or more sustainable production processes, contributing to the broader field of synthetic chemistry (Adnan, Hassan, & Thamer, 2014) (Darekar et al., 2020).
Mechanism of Action
Target of Action
The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide, also known as N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . .
Result of Action
Benzimidazole derivatives are known for their wide-ranging biological activity, suggesting that this compound could potentially have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-6-8-16(9-7-14)21(25)22-17-12-10-15(11-13-17)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADQKYAUGJNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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